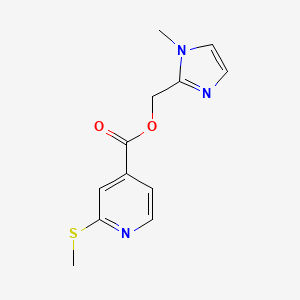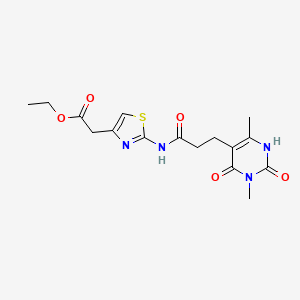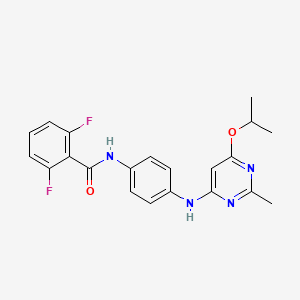
2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Aspects and Properties
The structural properties of similar quinoline derivatives have been studied, highlighting their potential in the formation of crystalline salts and complexes. For instance, Karmakar, Sarma, and Baruah (2007) explored the structural aspects of amide-containing isoquinoline derivatives, emphasizing their ability to form gels and crystalline solids under various conditions. These compounds demonstrated strong fluorescence emission, suggesting potential applications in fluorescence-based studies (Karmakar, Sarma, & Baruah, 2007).
Enzyme Inhibitory Activities
The enzyme inhibitory activities of related compounds have been evaluated, indicating potential therapeutic applications. Virk et al. (2018) synthesized N-substituted-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and assessed their inhibition potential against various enzymes. These compounds showed significant activity, particularly compound 8g, highlighting their potential in pharmacological research (Virk et al., 2018).
Synthesis and Pharmacological Studies
Pharmacological studies on quinoline derivatives, similar to the compound , have been conducted. Bhambi et al. (2010) synthesized novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives and investigated their potential biological activities (Bhambi et al., 2010).
Cytotoxic Activity
Ghorab et al. (2015) explored the cytotoxic activity of novel sulfonamide derivatives, which are structurally related to the compound . They found compound 17 to be particularly potent against breast cancer cell lines, indicating potential applications in cancer research (Ghorab et al., 2015).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2015) synthesized 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. This study provides insights into the therapeutic potential of quinazolinyl acetamide derivatives in pain and inflammation management (Alagarsamy et al., 2015).
properties
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-19-9-12-21(13-10-19)35(32,33)25-16-29(17-26(30)28-23-8-6-5-7-18(23)2)24-14-11-20(34-3)15-22(24)27(25)31/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMCMXITDISTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B3011150.png)
![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B3011153.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)
![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)

![[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3011166.png)
